molecular formula C13H10N2 B8666077 3-amino-[1,1'-biphenyl]-4-carbonitrile

3-amino-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B8666077
M. Wt: 194.23 g/mol
InChI Key: GJYGLOUBZCWQSV-UHFFFAOYSA-N
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Description

3-amino-[1,1'-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of benzonitrile, characterized by the presence of an amino group and a phenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-[1,1'-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-phenylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by a dehydration step to form the nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of toluene derivatives. This process requires high temperatures (400-450°C) and the presence of ammonia and oxygen . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-amino-[1,1'-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro-4-phenylbenzonitrile.

    Reduction: 2-Amino-4-phenylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-amino-[1,1'-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-[1,1'-biphenyl]-4-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: 3-amino-[1,1'-biphenyl]-4-carbonitrile is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its dual functional groups make it a versatile compound in synthetic chemistry and biological research.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-4-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

GJYGLOUBZCWQSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromobenzonitrile (1.0 g, 5 mmol), phenylboronic acid (0.92 g, 7.5 mmol), tetrakis(triphenylphosphine)palladium (50 mg) and potassium carbonate (3.5 g, 25 mmol) in dimethoxyethane/water 2:1 (60 mL) was heated at reflux for 4 hours. After cooling to room temperature the reaction was diluted with water and extracted with ethyl acetate. The organic phase was dried and solvent evaporated. Trituation with petroleum ether gave 0.89 g of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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